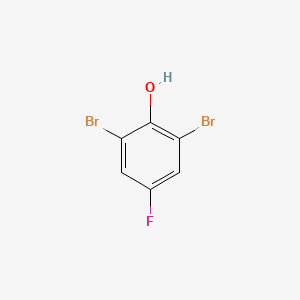

2,6-Dibromo-4-fluorophenol

説明

Overview of Halogenated Phenol Chemistry and Research Landscape

Halogenated phenols are a class of aromatic organic compounds characterized by a hydroxyl group bonded directly to a benzene ring, which is further substituted with one or more halogen atoms. The presence and position of these halogens—fluorine, chlorine, bromine, or iodine—significantly influence the molecule's physical and chemical properties. unacademy.comwikipedia.org The hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.comchemistrysteps.com This high reactivity often makes regioselective halogenation challenging. chemistryviews.org The acidity of the phenolic proton is also enhanced by the electron-withdrawing nature of the halogen substituents. wikipedia.org

The chemistry of halogenated phenols is a vast and active area of research. These compounds serve as versatile intermediates in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.comchemimpex.com Their unique electronic and steric properties make them valuable building blocks for creating more complex molecules. chemimpex.com Research in this field also extends to understanding their environmental presence and impact, as some halogenated phenols are identified as disinfection byproducts in water treatment processes. doi.orgnih.gov

Rationale for In-depth Study of 2,6-Dibromo-4-fluorophenol

This compound is a halogenated phenol of particular interest to the scientific community. chemimpex.comontosight.ai Its structure, featuring two bromine atoms ortho to the hydroxyl group and a fluorine atom in the para position, imparts a unique combination of reactivity and potential for specific interactions. ontosight.ai The bromine and fluorine substituents are known to enhance biological activity and stability in molecules. chemimpex.com This makes this compound a valuable intermediate in the synthesis of novel compounds, especially in the fields of medicinal chemistry and materials science. chemimpex.comontosight.ai For instance, it is utilized in the development of new antimicrobial agents and herbicides. chemimpex.comchemimpex.com The distinct substitution pattern also allows for selective reactivity, which is a desirable trait for chemists aiming to optimize reaction pathways. chemimpex.comchemimpex.com

Historical Context of Related Brominated and Fluorinated Phenols in Research

The study of brominated phenols has a long history, driven by their natural occurrence and industrial applications. who.int For example, 2,4,6-tribromophenol has been a focus of research due to its use as a flame retardant and its detection in the environment. who.inteuropa.eu Research into the synthesis of brominated phenols has evolved, with methods being developed for more selective bromination. chemistryviews.orgorgsyn.org Historically, the bromination of phenols often led to mixtures of products, but newer methods allow for greater control over the regioselectivity. chemistryviews.org

The introduction of fluorine into organic molecules, including phenols, has been a significant area of research due to the unique properties that fluorine imparts, such as increased metabolic stability and altered biological activity. beilstein-journals.orgbeilstein-journals.org The development of N-F fluorinating agents has provided more accessible routes to fluorinated phenols. beilstein-journals.orgbeilstein-journals.org Early methods for the fluorination of phenols were often harsh and lacked selectivity. beilstein-journals.org However, the development of reagents like N-fluoropyridinium salts has enabled more controlled and selective fluorination, including ortho-selective fluorination of phenols. beilstein-journals.org The deoxyfluorination of phenols represents another modern approach to synthesizing fluorinated arenes from readily available starting materials. harvard.edu

Current Research Gaps and Future Directions for this compound

While this compound is recognized as a useful building block, there are still areas that warrant further investigation. chemicalbook.comscbt.com A significant portion of the available literature focuses on its role as a synthetic intermediate. chemimpex.comchemimpex.com There is a need for more in-depth studies on its own biological activities and potential applications beyond its current use.

Future research could explore the following:

Novel Synthetic Methodologies: Developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound would be beneficial. smolecule.com

Expanded Biological Screening: A comprehensive evaluation of its biological activity against a wider range of targets could uncover new therapeutic or agrochemical applications.

Polymer Chemistry: Investigating its incorporation into novel polymers could lead to materials with enhanced thermal stability, chemical resistance, or other desirable properties. chemimpex.com

Mechanistic Studies: A deeper understanding of its reaction mechanisms could enable more precise control over its use in organic synthesis.

Environmental Fate and Toxicology: While some brominated phenols have been studied, specific data on the environmental behavior and toxicological profile of this compound is limited. doi.org

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂FO | chemicalbook.com |

| Molecular Weight | 269.89 g/mol | chemicalbook.com |

| CAS Number | 344-20-7 | chemicalbook.com |

| Melting Point | 55-57 °C | chemicalbook.com |

| Boiling Point (Predicted) | 219.5 ± 35.0 °C | chemicalbook.com |

| Density (Predicted) | 2.168 ± 0.06 g/cm³ | chemicalbook.com |

| Solubility | Soluble in Methanol | chemicalbook.com |

| Appearance | White to orange to green powder to crystal | chemimpex.com |

Spectroscopic Data

| Type | Description | Source(s) |

| ¹³C NMR | Spectrum available | chemicalbook.com |

| ¹H NMR | Spectrum available | chemicalbook.com |

| Mass Spectrum | Data available | chemicalbook.com |

| IR Spectrum | Data available | chemicalbook.com |

特性

IUPAC Name |

2,6-dibromo-4-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2FO/c7-4-1-3(9)2-5(8)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAZCUUOWIDAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187969 | |

| Record name | 2,6-Dibromo-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-20-7 | |

| Record name | 2,6-Dibromo-4-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-4-fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 344-20-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dibromo-4-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-4-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dibromo-4-fluorophenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2D5D667PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 2,6-Dibromo-4-fluorophenol?

Synthesis of this compound typically involves halogenation and fluorination reactions. For bromination, controlled electrophilic substitution on fluorophenol derivatives is employed, using reagents like bromine in acetic acid or DMF. Fluorination can be achieved via Balz-Schiemann reactions or nucleophilic aromatic substitution using fluorinating agents (e.g., KF/18-crown-6). Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) is critical, given the compound’s melting point of 54–56°C . Purity validation should combine melting point analysis, HPLC, and H/C NMR to confirm the absence of diastereomers or unreacted precursors .

Q. How can researchers validate the structural integrity of this compound using crystallographic tools?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Refinement via SHELXL (part of the SHELX suite) is recommended for small-molecule structures, leveraging its robust algorithms for handling heavy atoms like bromine . Mercury software can visualize packing patterns and intermolecular interactions (e.g., halogen bonding), while cross-referencing with the Cambridge Structural Database (CSD) ensures consistency with known halogenated phenol motifs .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound’s hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation) necessitate strict PPE (gloves, goggles) and fume hood use. Avoid contact with oxidizing agents due to potential bromine release. Waste disposal should follow halogenated organic waste guidelines. For spill management, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., disorder, twinning) in this compound structures be resolved?

Heavy bromine atoms often cause absorption effects; apply multi-scan corrections during data collection. For disorder, use PART commands in SHELXL to model split positions . Twinning, detected via PLATON’s TWIN check, requires refinement in SHELXL with a TWIN matrix. High-resolution data (>1.0 Å) improves electron density maps for accurate Br/F positional refinement .

Q. What strategies optimize regioselective functionalization of this compound for novel derivatives?

The para-fluorine and ortho-bromine substituents enable directed metalation (e.g., using LDA at −78°C) for Suzuki couplings or nucleophilic substitutions. For example, palladium-catalyzed cross-coupling with aryl boronic acids can replace bromine atoms while retaining fluorine. Monitor reaction progress via F NMR to track fluorine stability under harsh conditions .

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) model electrostatic potentials, highlighting electrophilic regions near bromine. Partial charge analysis (via Natural Bond Orbital methods) reveals fluorine’s electron-withdrawing effect, critical for predicting reactivity in SNAr reactions. Solvent effects (PCM model) improve accuracy for solution-phase behavior .

Q. How can analytical inconsistencies (e.g., NMR shifts vs. literature) be troubleshooted?

Discrepancies in H NMR (e.g., unexpected splitting) may arise from residual solvents or paramagnetic impurities. Re-crystallize and re-acquire spectra in deuterated DMSO or CDCl₃. For mass spectrometry, high-resolution ESI-MS can distinguish between isotopic patterns of Br (79/81) and potential contaminants. Cross-validate with PubChem/ChemIDplus spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。